molecular formula C23H25ClN2O3 B2471875 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 850746-00-8

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2471875
CAS No.: 850746-00-8
M. Wt: 412.91
InChI Key: FDDLOECIFZWJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-2-one (coumarin) family, featuring a chloro substituent at position 6, methyl groups at positions 5 and 7, and a piperazine moiety linked via a methylene bridge to a 4-methoxyphenyl group.

Properties

IUPAC Name

6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-15-12-20-22(16(2)23(15)24)17(13-21(27)29-20)14-25-8-10-26(11-9-25)18-4-6-19(28-3)7-5-18/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDLOECIFZWJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of a base such as potassium carbonate in dry acetone. This intermediate is then reacted with various sodium azides to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as oxidoreductases, by forming stable enzyme-inhibitor complexes through hydrophobic interactions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromen-2-One Derivatives

Compound Name Core Substituents (Chromen-2-One) Piperazine Substituent Linker Type Key Physical Properties
Target Compound 6-Cl, 5,7-diCH₃ 4-Methoxyphenyl Methylene (CH₂) Not reported
6-Acetyl-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one 6-Acetyl, 5-O-, 4,7-diCH₃ 2-Chlorophenyl Propoxy m.p. 97–99°C; Yield 54%
6-Acetyl-5-(4-(4-(3-fluorophenyl)piperazin-1-yl)butoxy)-4,7-dimethyl-2H-chromen-2-one 6-Acetyl, 5-O-, 4,7-diCH₃ 3-Fluorophenyl Butoxy Oil; Yield 67%
6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one 6-Cl, 7-CH₃ 4-Fluorophenyl Methylene (CH₂) Not reported

Substituent Effects on Pharmacological Properties

  • Chloro vs. Acetyl Groups : The target compound’s 6-Cl substituent may enhance metabolic stability compared to acetylated analogs (e.g., compounds 3, 10–16 in ), which are prone to hydrolysis .
  • Linker Flexibility : The methylene linker in the target compound reduces conformational flexibility compared to propoxy/butoxy linkers in analogs, possibly enhancing selectivity for rigid binding pockets .

Crystallographic and Computational Insights

  • Structural Validation : Crystallographic tools like SHELXL and Mercury CSD 2.0 () enable precise determination of bond angles and packing patterns, critical for comparing molecular conformations across analogs.
  • Void Analysis : Shorter linkers (e.g., methylene) may reduce solvent-accessible voids, improving bioavailability compared to bulkier linkers .

Biological Activity

6-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structural features include a chromen-2-one core and a piperazine ring, which suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Properties : Similar chromen derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets:

  • Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, influencing physiological responses.
  • Enzyme Inhibition : It might inhibit certain enzymes that play crucial roles in metabolic processes or disease progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

StudyFindings
Investigated the synthesis and biological evaluation of similar chromen derivatives showing high affinities for serotonin receptors (5-HT1A).
Demonstrated that related compounds exhibited significant agonistic activity at serotonin receptors with low nanomolar Ki values, indicating potential neuropharmacological applications.
Highlighted the antimicrobial properties of structurally similar compounds against various bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one, and how can reaction yields be improved in multi-step protocols?

  • Methodological Answer : The synthesis typically involves coupling a pre-functionalized chromen-2-one core with a 4-(4-methoxyphenyl)piperazine moiety. Key steps include:

  • Nucleophilic substitution : Reacting a chlorinated chromen-2-one intermediate with a piperazine derivative under anhydrous conditions (e.g., DMF, 80–100°C) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. For final product crystallization, dichloromethane/methanol mixtures are effective .
  • Yield optimization : Catalytic bases like K₂CO₃ or DIPEA enhance reactivity. Monitoring reaction progress via TLC or HPLC minimizes side-product formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxyphenyl group (δ ~3.7 ppm for OCH₃) and chromen-2-one backbone (δ ~6.2–8.2 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Exact mass analysis verifies the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the piperazine and chromenone moieties .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods predict the pharmacological targets of this compound, and what validation strategies are recommended?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like serotonin/dopamine receptors (common for piperazine derivatives). Focus on binding affinity (ΔG ≤ −7 kcal/mol) and pose validation via RMSD clustering .
  • MD simulations : Run 100-ns simulations in GROMACS to assess target-ligand stability. Analyze hydrogen bonding and hydrophobic interactions with residues like Asp³.³² (for GPCR targets) .
  • Experimental validation : Compare computational predictions with in vitro assays (e.g., radioligand displacement for receptor affinity) .

Q. What strategies resolve crystallographic disorder in the X-ray structure of this compound, particularly in the piperazine moiety?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron data (d ≤ 0.8 Å) to improve electron density maps. Cryocooling (100 K) reduces thermal motion artifacts .
  • Refinement : In SHELXL, apply restraints (e.g., DFIX, SIMU) to piperazine torsional angles. Partial occupancy modeling may be needed for disordered methoxyphenyl groups .
  • Validation : Check Rint (<5%) and Rfree values. Use PLATON’s ADDSYM to detect missed symmetry .

Q. How should researchers address contradictions in solubility and stability data across different solvent systems?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask methods with HPLC quantification. Test solvents like DMSO (for stock solutions) and PBS (pH 7.4) for biological assays. Note that methoxyphenyl groups enhance solubility in polar aprotic solvents .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). LC-MS identifies degradation products (e.g., hydrolyzed chromenone or N-oxide piperazine derivatives) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in this compound’s anticancer assays?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals .
  • Synergy studies : Use the Chou-Talalay method for combination index (CI) calculations with CI <1 indicating synergy .

Q. How can researchers design in vivo studies to evaluate CNS penetration, given the compound’s piperazine and chromenone pharmacophores?

  • Methodological Answer :

  • BBB permeability prediction : Apply the PAMPA-BBB assay. LogBB values >−1 suggest CNS penetration .
  • In vivo protocols : Administer intravenously (1–5 mg/kg) in rodent models. Measure brain/plasma ratios via LC-MS/MS at 30-min intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.